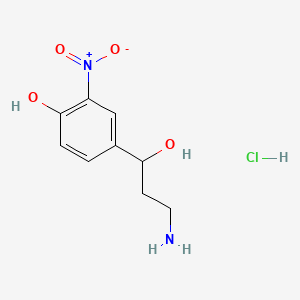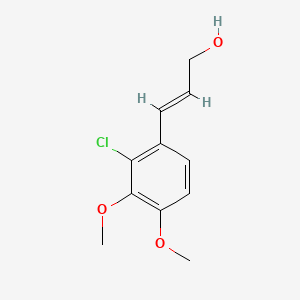
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings[][3].
Mécanisme D'action
The mechanism by which 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Lacks the chloro group, resulting in different chemical reactivity.
3-(2,6-Dichlorophenyl)prop-2-en-1-ol: Contains an additional chloro group, affecting its physical and chemical properties.
3-(2-Chloro-4-methoxyphenyl)prop-2-en-1-ol: Has only one methoxy group, altering its interactions and applications.
Uniqueness
These functional groups contribute to its versatility in various chemical reactions and its potential use in diverse fields of research .
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-6,13H,7H2,1-2H3/b4-3+ |
Clé InChI |
LFZQZAABJUHQTG-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C/CO)Cl)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=CCO)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


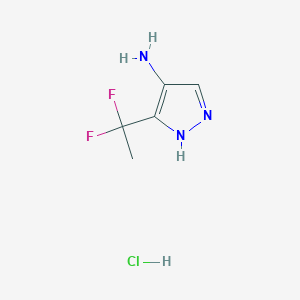
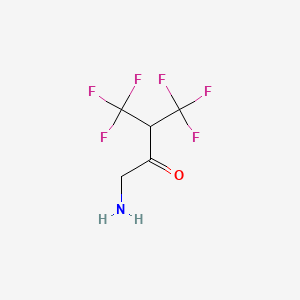

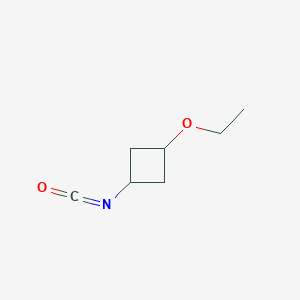
![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)

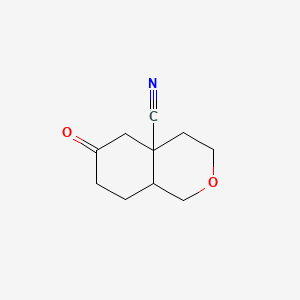

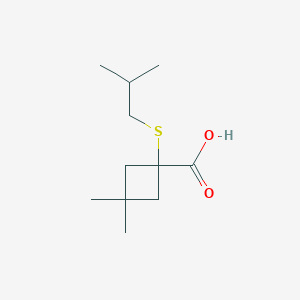
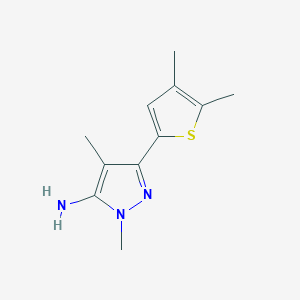
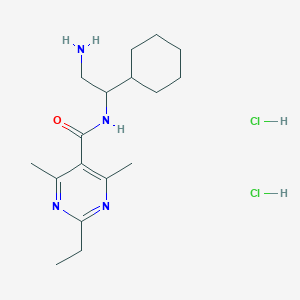

amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)
